![molecular formula C12H20N2O B1418969 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine CAS No. 1154258-56-6](/img/structure/B1418969.png)
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine
Overview
Description
“1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H20N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” consists of a cyclohexene ring attached to a piperidine ring via a carbonyl group . The exact mass of the molecule is 208.3 g/mol.Scientific Research Applications
Drug Synthesis
Piperidine derivatives, including “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine”, are crucial in drug synthesis. They serve as building blocks for various pharmaceuticals due to their structural significance and versatility. The cyclohexene ring provides a rigid scaffold that can enhance the binding affinity of the compound to biological targets .
Biological Activity Modulation
The piperidine moiety is known to influence the biological activity of compounds. Incorporating “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” into drug frameworks can modulate pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced toxicity .
Development of CNS Drugs
Compounds with a piperidine structure are often explored for their central nervous system (CNS) activity. “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” could be used in the development of new CNS drugs, targeting neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-Inflammatory Agents
The piperidine ring is a common feature in anti-inflammatory agents. Research into “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” could lead to the discovery of novel anti-inflammatory drugs that can be used to treat conditions like arthritis and inflammatory bowel disease .
Analgesic Properties
Piperidine derivatives are known for their analgesic properties. “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” may be investigated for its potential use as a pain reliever, especially in cases where traditional opioids are not suitable due to their addictive nature .
Antimicrobial Applications
The structural complexity of “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” might offer antimicrobial benefits. It could be part of a new class of antimicrobial agents, helping to combat antibiotic-resistant bacteria and other pathogens .
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific targets would depend on the particular derivative and its functional groups.
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific chemical structure and the target they interact with. For instance, some might inhibit the function of a particular enzyme, while others might bind to a receptor and modulate its activity .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways based on their mode of action. For example, an anticancer piperidine derivative might interfere with cell division, while an antiviral derivative might inhibit viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary greatly depending on their chemical structure. Some might be well absorbed orally, while others might require injection. They can be distributed throughout the body and are typically metabolized by the liver before being excreted .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell function, inhibition of pathogen replication, reduction of inflammation, and many others, depending on the specific compound and its mode of action .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11H,3-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWMONFCSXTYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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